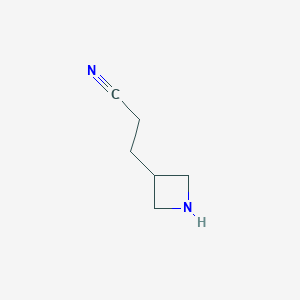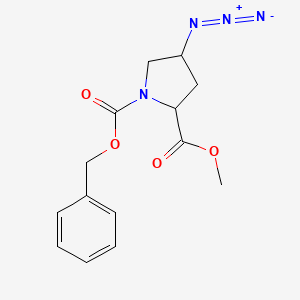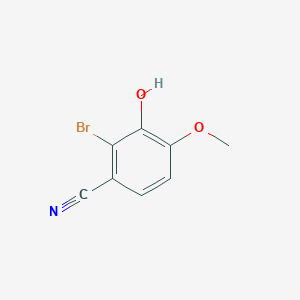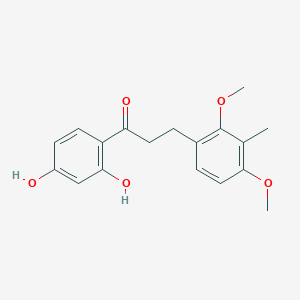![molecular formula C10H15N5 B12273026 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12273026.png)
3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core .
Another approach involves the use of ultrasonic-assisted synthesis, where the reaction is carried out under ultrasonic irradiation to enhance the reaction rate and yield . This method has been shown to be effective in synthesizing various pyrazolo[3,4-d]pyrimidine derivatives with good yields.
Industrial Production Methods
Industrial production of 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine may involve large-scale synthesis using similar methods as described above, with optimization for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Aminopyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The butyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy and selectivity in its applications.
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-4-5-7-8-9(11)12-6-13-10(8)15(2)14-7/h6H,3-5H2,1-2H3,(H2,11,12,13) |
Clave InChI |
IRCDZZVXFUBIIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NN(C2=NC=NC(=C12)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)


![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)


![4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12272986.png)
![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)
![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)
